molecular formula C13H18ClN3O B8315853 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorobenzonitrile CAS No. 54239-59-7

2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorobenzonitrile

Cat. No. B8315853
Key on ui cas rn: 54239-59-7
M. Wt: 267.75 g/mol
InChI Key: CGCHJJMCSJZEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04119710

Procedure details

m.p. 125°-133° C., was prepared from 4'-amino-3'-chloro-5'-cyano-2-tert.butylamino-acetophenone and sodium borohydride analogous to Example 2.
Name
4'-amino-3'-chloro-5'-cyano-2-tert.butylamino-acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([C:10](=[O:17])[CH2:11][NH:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:4][C:3]=1[Cl:18].[BH4-].[Na+]>>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([CH:10]([OH:17])[CH2:11][NH:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[CH:4][C:3]=1[Cl:18] |f:1.2|

Inputs

Step One
Name
4'-amino-3'-chloro-5'-cyano-2-tert.butylamino-acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1C#N)C(CNC(C)(C)C)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1C#N)C(CNC(C)(C)C)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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